molecular formula C17H16N4O8 B559584 N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate CAS No. 82321-04-8

N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate

Cat. No.: B559584
CAS No.: 82321-04-8
M. Wt: 394.34 g/mol
InChI Key: IYBNUJCDIAGXNX-UHFFFAOYSA-N
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Description

“N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate”, also known as DNP-X, SE, is an amine-reactive building block used for developing a probe, which can be recognized by anti-DNP antibodies . It has a molecular formula of C16H18N4O8 .


Molecular Structure Analysis

The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate . The InChI and Canonical SMILES strings are also available for further structural analysis .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 394.34 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 9 . The XLogP3-AA value is 2.1 .

Scientific Research Applications

  • Cell Surface Biotinylation of Marine Phytoplankton : The similar compound succinimidyl 6-(biotinamido)hexanoate was used to label the cell surfaces of the marine microorganism Emiliania huxleyi under different growth conditions, aiding in the identification of proteins characteristic of different nutrient conditions, including a nitrogen-regulated protein (Palenik & Koke, 1995).

  • Radiolabeling of Receptor Ligands : N-acetyl-cys((succinimidyl-6-(thioacetyl)amino) hexanoate)-ser-arg-arg-ala-ser-val-tyr-amide, a chemical reagent, was synthesized for introducing phosphorylation sites into proteins, peptides, or small molecules. This facilitates the radiolabeling of any protein or peptide containing a reactive amine (Inglese & Glickman, 1999).

  • Chiral Derivatizing Agent in HPLC : Synthesis of N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate, a related compound, was carried out and used as a chiral derivatizing reagent for the enantioresolution of penicillamine by reversed-phase high-performance liquid chromatography (Bhushan & Tanwar, 2008).

  • Electrochemical Biosensor for MCF-7 Cells Detection : A succinimidyl 6-(3-[2-pyridyldithio]-propionamido) hexanoate (LC-SPDP) self-assembled monolayer was prepared on a gold microelectrode surface for covalent immobilization of anti-EpCAM antibody. This facilitated the detection of MCF-7 cell concentrations using cyclic voltammetric technique (Arya et al., 2013).

  • Vibrational Studies on Cross-linking Agents : Infrared and Raman spectra of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and N-succinimidyl 6-[3′-(2-pyridyldithio)propionamido]hexanoate (LC-SPDP) were reported, providing insights into the geometry in the disulfide region of these compounds (Pal et al., 1997).

  • Comparison of Bifunctional Reagents for Coupling Peptides to Proteins : This study compared four cross-linking reagents, all succinimidyl active esters, for their effect on the immunogenicity of peptide-carrier conjugates, providing insights into the optimal use of such reagents (Peeters et al., 1989).

  • Drug Haptenization Procedure : N‐hydroxysuccinimidyl 6‐(4′‐azido‐2′‐nitrophenylamino)hexanoate was used in a rapid and simple drug conjugation procedure, resulting in the production of drug‐specific antibodies (Regan, 1986).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

DNP-X, SE plays a crucial role in biochemical reactions due to its amine-reactive succinimidyl ester group. This reactive moiety allows DNP-X, SE to form stable covalent bonds with primary amines present in proteins, peptides, and other biomolecules. The compound is often used to create bioconjugates that can be detected with anti-dinitrophenyl antibodies . The interactions between DNP-X, SE and biomolecules are primarily based on the formation of amide bonds, which are stable and resistant to hydrolysis under physiological conditions .

Cellular Effects

DNP-X, SE influences various cellular processes by modifying proteins and peptides through covalent attachment. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the labeling of proteins with DNP-X, SE can alter their localization, stability, and interactions with other cellular components . These changes can have downstream effects on cellular functions, including signal transduction and metabolic pathways .

Molecular Mechanism

The molecular mechanism of DNP-X, SE involves the formation of covalent bonds with primary amines in biomolecules. This process is facilitated by the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds . This covalent modification can lead to changes in the structure and function of the target biomolecules, affecting their interactions with other cellular components and potentially altering gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DNP-X, SE can vary over time. The compound is generally stable when stored at low temperatures and protected from light . Its reactivity can decrease over time due to hydrolysis of the succinimidyl ester group. Long-term studies have shown that DNP-X, SE can have lasting effects on cellular function, particularly when used to label proteins involved in critical cellular processes .

Dosage Effects in Animal Models

The effects of DNP-X, SE in animal models are dose-dependent. At low doses, the compound can be used to label proteins without causing significant toxicity . At higher doses, DNP-X, SE can induce adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that the threshold for these effects varies depending on the specific animal model and the route of administration .

Metabolic Pathways

DNP-X, SE is involved in metabolic pathways primarily through its interactions with enzymes and other proteins. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . These modifications can alter the activity of the enzymes, leading to changes in the overall metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, DNP-X, SE is transported and distributed based on its interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to form covalent bonds with primary amines, which can affect its localization and accumulation in specific cellular compartments . This distribution is critical for its effectiveness in labeling and detecting target biomolecules .

Subcellular Localization

The subcellular localization of DNP-X, SE is determined by its covalent attachment to target biomolecules. This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The activity and function of DNP-X, SE are closely linked to its subcellular localization, as this determines its interactions with other cellular components .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBNUJCDIAGXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584259
Record name 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82321-04-8
Record name 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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